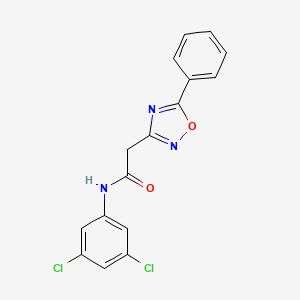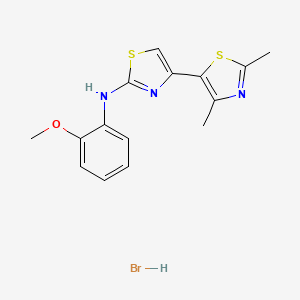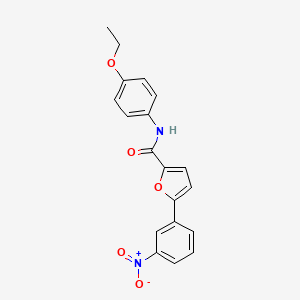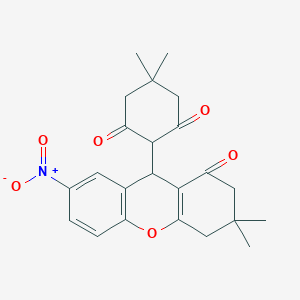![molecular formula C19H22O5 B5213207 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been studied extensively for its biochemical and physiological effects. In
科学的研究の応用
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is in the treatment of cancer. Studies have shown that 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This makes 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde a potential candidate for the development of anti-cancer drugs.
In addition to cancer research, 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been studied for its potential neuroprotective effects. Studies have shown that 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can protect neurons from oxidative stress and prevent neuronal damage. This makes 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to act as an antioxidant and protect neurons from oxidative stress. The exact mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is still being studied, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. Studies have shown that 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to have anti-angiogenic properties, which means it can prevent the growth of blood vessels in tumors.
実験室実験の利点と制限
One of the main advantages of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is its potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also some limitations to using 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments. One limitation is the potential toxicity of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, which can affect the viability of cells and tissues. Another limitation is the need for further research to fully understand the mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects.
将来の方向性
There are several future directions for the study of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is the development of anti-cancer drugs based on the mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. Another direction is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects.
Conclusion:
In conclusion, 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, or 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential anti-cancer and neuroprotective effects and has shown promising results in various studies. Further research is needed to fully understand the mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects, but its potential as a candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases makes it an exciting area of research.
合成法
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-isopropoxyphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to produce the final compound, 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. This synthesis method has been optimized through various studies to achieve high yields and purity of the final product.
特性
IUPAC Name |
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-14(2)24-18-7-5-4-6-16(18)22-10-11-23-17-9-8-15(13-20)12-19(17)21-3/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYHVWPLHTTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6479108 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)



![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)


![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5213181.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)

![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213199.png)